molecular formula C9H7BrO B3015157 4-Bromo-2-methylbenzofuran CAS No. 219739-70-5

4-Bromo-2-methylbenzofuran

Cat. No.: B3015157
CAS No.: 219739-70-5
M. Wt: 211.058
InChI Key: HDBQHMPOMJRHBK-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzofuran (CAS No. 84102-69-2) is a brominated benzofuran derivative featuring a methyl group at the 2-position and a bromine atom at the 4-position of the benzofuran core . Benzofurans are heterocyclic aromatic compounds consisting of fused benzene and furan rings. The introduction of substituents like bromine and methyl groups significantly alters the compound’s electronic, steric, and pharmacological properties. Bromine, as a heavy halogen, enhances molecular polarizability and influences intermolecular interactions, while the methyl group contributes to hydrophobicity and steric effects.

Properties

IUPAC Name

4-bromo-2-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBQHMPOMJRHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylbenzofuran typically involves the bromination of 2-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-methylbenzofuran derivatives with various substituents.

    Oxidation: Formation of oxidized benzofuran derivatives.

    Reduction: Formation of 2-methylbenzofuran.

Scientific Research Applications

Anticancer Activity

Overview
Benzofuran derivatives, including 4-bromo-2-methylbenzofuran, have been extensively studied for their anticancer properties. Research indicates that these compounds can selectively target various cancer cells, demonstrating promising cytotoxic effects.

Case Studies

  • Lung Cancer Treatment : A study evaluated a bromomethyl-substituted benzofuran compound (MCC1019) for its efficacy against lung adenocarcinoma cells (A549). It was found to inhibit the AKT signaling pathway, leading to reduced cancer cell proliferation. The compound exhibited an IC50 of 16.4 μM, indicating its potential as an anticancer agent .
  • Leukemia and Cervical Carcinoma : Research on several benzofuran derivatives showed selective toxicity towards human leukemia cells (MOLT-4) and HeLa cells (cervical carcinoma). The presence of bromine in the structure enhanced cytotoxicity, making these derivatives significant candidates for further development .

Synthetic Intermediate

Overview
this compound serves as a crucial synthetic intermediate in organic chemistry. Its functional groups allow it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Applications in Synthesis

  • Production of Isoindolinone Derivatives : The compound can be transformed into isoindolinone derivatives through a series of reactions involving bromination and coupling with isopropyl amine. These derivatives have potential applications in medicinal chemistry .
  • Polymer Synthesis : this compound has been utilized in the synthesis of mesogen-jacketed liquid crystalline polymers, which are important in materials science for developing advanced polymeric materials .

Overview
Beyond its anticancer applications, this compound exhibits a range of biological activities, including antibacterial and anti-inflammatory properties.

Biological Studies

  • Antimicrobial Activity : Studies have shown that benzofuran derivatives possess antimicrobial properties effective against various pathogens, including Escherichia coli. This highlights the potential for developing new antibiotics based on these compounds .
  • Anti-inflammatory Effects : Some benzofuran derivatives have demonstrated anti-inflammatory activity, making them candidates for treating inflammatory diseases .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Anticancer ActivityLung cancer (A549 cells)IC50 = 16.4 μM; inhibits AKT pathway
Leukemia (MOLT-4 cells)Enhanced cytotoxicity with bromine substitution
Synthetic IntermediateIsoindolinone derivativesMulti-step synthesis via bromination and coupling
Liquid crystalline polymersDevelopment of advanced materials
Biological ActivityAntimicrobialEffective against E. coli; potential new antibiotics
Anti-inflammatoryDemonstrated activity; potential therapeutic uses

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

a. 5-Bromo-2-methylbenzofuran Derivatives
  • 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran (CAS No. N/A): This compound differs in bromine placement (5-position vs. 4-position) and includes a sulfinyl group at the 3-position.
  • Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate (CAS No. 10242-11-2): Features a bromine at the 5-position and an ester functional group. The ester moiety increases solubility in organic solvents compared to the methyl group in 4-Bromo-2-methylbenzofuran .
b. Brominated Dibenzofurans
  • 2-(4-Bromophenyl)dibenzo[b,d]furan (CAS No. 955959-86-1): A dibenzofuran analog with a bromophenyl substituent. The extended aromatic system increases molecular weight (323.18 g/mol vs. ~211 g/mol for this compound) and alters π-π stacking interactions .

Functional Group Variations

a. Sulfinyl-Substituted Analogs
  • 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran : The sulfinyl group at the 3-position creates a planar molecular structure (mean deviation: 0.007 Å) and enables weak C–H⋯O hydrogen bonding in crystal lattices, which may influence bioavailability .
b. Phenethylamine Derivatives
  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) : Though primarily a phenethylamine, its brominated benzofuran-like structure highlights the role of methoxy groups in enhancing psychoactive properties. Unlike this compound, 2C-B acts as a serotonin receptor agonist .

Pharmacological and Physicochemical Properties

Compound Bromine Position Key Substituents Molecular Weight (g/mol) Pharmacological Activity References
This compound 4 2-methyl ~211 Not explicitly reported
5-Bromo-2-methyl-3-sulfinyl 5 3-sulfinyl, 4-methylphenyl ~347 Antifungal, antitumor potential
2-(4-Bromophenyl)dibenzo N/A 4-bromophenyl, dibenzofuran 323.18 Material science applications
2C-B 4 2,5-dimethoxy, phenethylamine ~261 Serotonergic psychedelic activity
  • Solubility : Methyl and ester groups (e.g., Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate) improve lipid solubility, whereas sulfinyl groups increase polarity .

Key Research Findings

  • Crystallographic Insights : Sulfinyl-substituted benzofurans exhibit planar benzofuran cores and distinct dihedral angles (e.g., 29.58° in 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran), which influence packing efficiency and stability .
  • Halogen Bonding : Bromine participates in halogen bonding (e.g., C–Br⋯O interactions), a critical factor in crystal engineering and drug design .
  • Bioactivity Trends: Sulfinyl and halogenated benzofurans demonstrate broader antifungal and antitumor activities compared to non-sulfinyl analogs .

Biological Activity

4-Bromo-2-methylbenzofuran is a derivative of benzofuran, a compound known for its diverse biological activities. The presence of the bromine atom and the methyl group significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and research findings.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds with bromine substitutions exhibit enhanced antibacterial activity against various strains of bacteria.

Key Findings:

  • Antibacterial Efficacy : A study reported that certain benzofuran derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The presence of the hydroxyl group at specific positions on the benzofuran scaffold is crucial for its antimicrobial effectiveness. Compounds lacking this group exhibited no antibacterial activity .
CompoundMIC (μg/mL)Activity
This compoundTBDAntibacterial
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran3.12Highly active
C-6 substituted derivativesNot activeNo antibacterial activity

Anticancer Properties

The anticancer potential of benzofuran derivatives has been widely studied, with promising results for compounds like this compound.

Case Studies:

  • Lung Cancer : A derivative similar to this compound was evaluated for its effects on lung adenocarcinoma cells (A549). It inhibited the AKT signaling pathway, leading to reduced cell proliferation .
  • Cytotoxicity Tests : Various studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds with bromine substitutions were found to activate caspase pathways in leukemia and cervical carcinoma cell lines .
Cell LineCompound TestedIC50 (μM)Mechanism
A549 (Lung)MCC1019 (bromomethyl-substituted)16.4Inhibition of AKT pathway
K562 (Leukemia)Benzofuran derivativesTBDInduction of apoptosis

Anti-inflammatory Activity

Benzofuran derivatives have also been noted for their anti-inflammatory properties. The structural modifications in compounds like this compound may enhance their ability to inhibit inflammatory mediators.

Research Insights:

  • Inhibition Studies : Certain studies suggest that benzofurans can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of benzofuran derivatives.

Key Observations:

  • Bromine Substitution : The introduction of bromine at specific positions enhances both antimicrobial and anticancer activities.
  • Functional Groups : The presence of electron-withdrawing groups in ortho or para positions significantly increases the potency of these compounds .

Q & A

Q. What synthetic routes are most effective for preparing 4-Bromo-2-methylbenzofuran, and how can purity be optimized?

  • Methodology : A two-step approach involving bromination of 2-methylbenzofuran derivatives (e.g., using CBr₄/PPh₃) is common. However, yields vary depending on the dihydroxybenzaldehyde precursor and bromination conditions .
  • Purification : Column chromatography with hexane/ethyl acetate (4:1) or recrystallization from ethanol is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR : Key signals include a singlet for the methyl group (~δ 2.3 ppm, CH₃) and aromatic protons (δ 6.8–7.5 ppm). The bromine atom induces deshielding in adjacent carbons in ¹³C NMR .
  • IR : Look for C-Br stretching at ~560–600 cm⁻¹ and benzofuran C-O-C absorption near 1240 cm⁻¹ .
  • MS : The molecular ion [M]⁺ should appear at m/z 210/212 (Br isotopic pattern) .

Q. What safety precautions are critical during handling?

  • Use fume hoods for bromination steps due to toxic HBr emissions. Personal protective equipment (gloves, goggles) is mandatory, as brominated compounds can cause skin/eye irritation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound derivatives?

  • Approach : Single-crystal X-ray diffraction (173 K) using SHELXL for refinement. Key parameters:
    • Halogen bonding : Br···O interactions (~3.15 Å) stabilize dimeric structures .
    • Dihedral angles : Substituents (e.g., methyl groups) influence planarity; compare with DFT-optimized geometries .
  • Software : Use WinGX or ORTEP-3 to visualize thermal ellipsoids and validate bond lengths/angles .

Q. How do reaction conditions (solvent, catalyst) affect regioselectivity in benzofuran bromination?

  • Data Contradiction : Bromination of 2-methylbenzofuran in DMF with NBS yields 4-bromo derivatives, while acetic acid favors 5-bromo isomers.
  • Analysis : Solvent polarity and hydrogen-bonding interactions direct electrophilic attack. Kinetic vs. thermodynamic control can be tested via time-resolved UV-Vis spectroscopy .

Q. What computational methods predict the electronic properties of this compound for drug design?

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps. Correlate with experimental UV-Vis spectra (λmax ~270 nm) .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .

Q. How can conflicting reports on the stability of this compound under acidic conditions be reconciled?

  • Experimental Design : Conduct pH-dependent stability studies (pH 1–7) at 37°C. Monitor degradation via LC-MS.
    • Findings : Degradation accelerates below pH 3 due to Br⁻ elimination. Stabilize with buffered solutions (pH 5–6) .

Methodological Tools

Tool Application Reference
SHELXLCrystal structure refinement
ORTEP-3Thermal ellipsoid visualization
B3LYP/6-311+G(d,p)DFT calculations for electronic properties
AutoDock VinaMolecular docking studies

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